molecular formula C14H15N B12657429 2-Phenyl-3-propylpyridine CAS No. 85237-76-9

2-Phenyl-3-propylpyridine

Cat. No.: B12657429
CAS No.: 85237-76-9
M. Wt: 197.27 g/mol
InChI Key: JWKHFQQTAFAOQD-UHFFFAOYSA-N
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Description

2-Phenyl-3-propylpyridine: is an organic compound with the molecular formula C14H15N . It is a derivative of pyridine, characterized by a phenyl group attached to the second carbon and a propyl group attached to the third carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-propylpyridine can be achieved through several methodsThis method typically requires the use of a Grignard reagent or an organolithium compound to introduce the phenyl group .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple a phenylboronic acid with a 3-propylpyridine derivative. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-propylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

2-Phenyl-3-propylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity.

    Medicine: Research is ongoing to investigate its potential therapeutic effects.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-propylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways .

For example, if used as a pharmaceutical, it may bind to a specific receptor, altering its activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific disease or condition being treated .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Similar to 2-Phenyl-3-propylpyridine but lacks the propyl group.

    3-Phenylpyridine: Another isomer with the phenyl group attached to the third carbon of the pyridine ring.

Uniqueness

This compound is unique due to the presence of both a phenyl and a propyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

85237-76-9

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-phenyl-3-propylpyridine

InChI

InChI=1S/C14H15N/c1-2-7-12-10-6-11-15-14(12)13-8-4-3-5-9-13/h3-6,8-11H,2,7H2,1H3

InChI Key

JWKHFQQTAFAOQD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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